![molecular formula C20H22N4O4 B2819808 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide CAS No. 1261008-92-7](/img/structure/B2819808.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide
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Overview
Description
The compound contains several structural components that are common in organic chemistry . The 1,3-benzodioxol-5-yl group is a common motif in many natural products and pharmaceuticals. The 1,2,4-oxadiazol-5-yl group is a heterocyclic compound containing an oxygen atom and two nitrogen atoms. The pyrrol-1-yl group is a five-membered ring with one nitrogen atom. The N-(3-methylbutyl)acetamide part suggests the presence of an acetamide group attached to a 3-methylbutyl group.
Synthesis Analysis
Without specific literature or patents detailing the synthesis of this compound, it’s challenging to provide a detailed synthesis analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . Without detailed information or literature sources, it’s difficult to provide an analysis of the chemical reactions this compound might undergo.
Scientific Research Applications
Anticancer Properties
Chalcones, such as the one represented by this compound, belong to the flavonoid family and exhibit diverse pharmacological activities. Notably, they have shown promise as anticancer agents . Researchers have explored their potential to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. Investigating the specific mechanisms by which this compound affects cancer cells could provide valuable insights for drug development.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-13(2)7-8-21-18(25)11-24-9-3-4-15(24)20-22-19(23-28-20)14-5-6-16-17(10-14)27-12-26-16/h3-6,9-10,13H,7-8,11-12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIFPDBSGUYHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide |
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